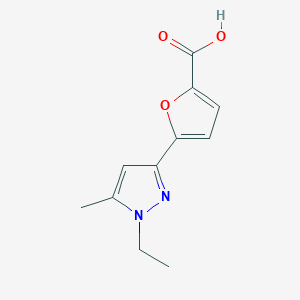

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Description

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyrazole moiety and at the 2-position with a carboxylic acid group. The pyrazole ring is further substituted with ethyl and methyl groups at the 1- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5-(1-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O3/c1-3-13-7(2)6-8(12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |

InChI Key |

BBWVMWPMIMTOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=C(O2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with a furan derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or furan rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Linkage: The target compound’s pyrazole is directly attached to the furan, optimizing π-π stacking interactions. In contrast, the carbonyl-linked analog (CAS 1399656-17-7) may exhibit stronger hydrogen bonding but reduced thermal stability due to the labile carbonyl group .

- Electronic Effects: The carboxylic acid group in the target compound and its analogs enables hydrogen bonding and salt formation, critical for solubility and crystallinity.

Substituent Patterns :

- Ethyl and methyl groups on the pyrazole ring (target compound) may enhance steric hindrance compared to 3,5-dimethyl substitution (CAS 1030605-63-0), influencing selectivity in enzyme inhibition .

Biological Activity

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound has the molecular formula C₁₂H₁₄N₂O₃ and features a furan ring connected to a pyrazole moiety. Its structure is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The compound's structure suggests it may act similarly, potentially providing therapeutic benefits in inflammatory diseases .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, some pyrazole derivatives have shown IC₅₀ values comparable to established chemotherapeutics .

The precise mechanism of action for 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.

Case Studies

Several case studies have highlighted the biological activities of similar pyrazole derivatives:

- Anti-inflammatory Activity : A study reported that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, demonstrating reduced paw edema in carrageenan-induced inflammation tests .

- Anticancer Activity : In another study, a series of pyrazole derivatives were tested against multiple cancer cell lines, revealing promising results with IC₅₀ values indicating effective growth inhibition .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.